
Furosemide
Vue d'ensemble
Description
Le furosémide est un diurétique de l'anse puissant largement utilisé en pratique clinique pour traiter les affections caractérisées par une rétention de fluides et un œdème. Il est particulièrement efficace pour gérer l'œdème associé à l'insuffisance cardiaque congestive, à la cirrhose du foie et à la maladie rénale. Le furosémide agit en inhibant la réabsorption du sodium et du chlorure dans les reins, ce qui entraîne une augmentation de la production d'urine et une diminution de l'accumulation de liquide .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le furosémide est synthétisé par un procédé en plusieurs étapes. Une méthode courante consiste à photochlorer le 4-chloro-2-fluoro-toluène pour produire du 4-chloro-2-fluoro-benzotrichlorure. Cet intermédiaire subit une aminosulfonylation et une condensation ultérieure avec la furfurylamine pour donner du furosémide .
Méthodes de production industrielle : En milieu industriel, le furosémide est préparé en faisant réagir de l'acide 2,4-dichloro-5-sulfamoylbenzoïque avec un agent liant les acides dans un solvant approprié. La solution est chauffée sous atmosphère d'azote inerte et la furfurylamine est ajoutée goutte à goutte. Le mélange réactionnel est ensuite ajusté pour précipiter des cristaux de furosémide qui sont filtrés, raffinés et séchés pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le furosémide subit diverses réactions chimiques, notamment :
Oxydation : Le furosémide peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du furosémide, modifiant ainsi ses propriétés chimiques.
Substitution : Le furosémide peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
4. Applications de la recherche scientifique
Le furosémide a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études sur les mécanismes diurétiques et les interactions médicamenteuses.
Biologie : Le furosémide est utilisé dans la recherche sur la fonction rénale et l'équilibre électrolytique.
Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement de l'œdème et de l'hypertension.
Industrie : Le furosémide est utilisé dans la formulation de produits pharmaceutiques et dans le développement de nouveaux médicaments diurétiques
5. Mécanisme d'action
Le furosémide exerce ses effets en inhibant le cotransporteur sodium-potassium-chlorure dans la branche ascendante épaisse de l'anse de Henlé dans les reins. Cette inhibition réduit la réabsorption du sodium et du chlorure, ce qui entraîne une augmentation de l'excrétion de ces ions ainsi que de l'eau. La diurèse qui en résulte aide à réduire l'accumulation de liquide et à abaisser la pression artérielle .
Composés similaires :
Bumetanide : Un autre diurétique de l'anse avec un mécanisme d'action similaire mais une puissance plus élevée.
Chlortalidone : Un diurétique de type thiazide utilisé pour l'hypertension et l'œdème.
Spironolactone : Un diurétique épargnant le potassium qui agit sur les tubules distaux des reins.
Unicité du furosémide : Le furosémide est unique en raison de son apparition rapide et de sa courte durée d'action, ce qui le rend adapté à la prise en charge aiguë de l'œdème et de l'hypertension. Sa capacité à inhiber le cotransporteur sodium-potassium-chlorure le distingue des autres diurétiques qui agissent sur différentes parties des tubules rénaux .
Applications De Recherche Scientifique
Clinical Applications
-
Edema Management
- Congestive Heart Failure : Furosemide is commonly used to alleviate symptoms of fluid overload in heart failure patients. It helps reduce pulmonary congestion and peripheral edema, improving overall patient comfort and mobility .
- Liver Cirrhosis : In patients with liver disease, this compound is effective in managing ascites (fluid accumulation in the abdomen) by promoting diuresis .
- Renal Disease : this compound is indicated for treating edema associated with nephrotic syndrome and other renal impairments .
- Hypertension Treatment
- Acute Pulmonary Edema
Efficacy and Safety
Numerous studies have evaluated the efficacy and safety of this compound across different populations:
- A clinical trial comparing this compound with torsemide found no significant difference in all-cause mortality among patients hospitalized for heart failure, indicating that while this compound is effective, alternative therapies may also be viable .
- A study assessing oral this compound's efficacy noted that while generally safe, only one-third of participants met efficacy criteria after five weeks, highlighting variability in patient response .
Case Studies
Case Study 1: Congestive Heart Failure Management
- A 65-year-old male patient with congestive heart failure was treated with this compound to manage severe edema. Initial intravenous doses were titrated based on clinical response, resulting in significant symptom relief within 48 hours.
Case Study 2: Renal Failure
- A 72-year-old female patient with end-stage renal disease received this compound as part of her management plan for fluid overload. The patient demonstrated improved urine output and reduced swelling after initiating treatment.
Data Tables
Application | Indication | Dosage Form | Administration Route |
---|---|---|---|
Edema Management | Congestive Heart Failure | Oral tablets/injection | Oral/IV |
Liver Cirrhosis | Ascites | Oral solution/injection | Oral/IV |
Hypertension | Adjunct therapy | Oral tablets | Oral |
Acute Pulmonary Edema | Rapid diuresis required | Injection | IV |
Mécanisme D'action
Furosemide exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition reduces the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water. The resulting diuresis helps to reduce fluid accumulation and lower blood pressure .
Comparaison Avec Des Composés Similaires
Bumetanide: Another loop diuretic with a similar mechanism of action but higher potency.
Chlorthalidone: A thiazide-like diuretic used for hypertension and edema.
Spironolactone: A potassium-sparing diuretic that acts on the distal tubules of the kidneys.
Uniqueness of Furosemide: this compound is unique due to its rapid onset and short duration of action, making it suitable for acute management of edema and hypertension. Its ability to inhibit the sodium-potassium-chloride cotransporter distinguishes it from other diuretics that act on different parts of the renal tubules .
Activité Biologique
Furosemide, a potent loop diuretic, is widely utilized in clinical settings for the management of conditions such as hypertension and edema associated with heart failure, cirrhosis, and renal diseases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and potential adverse effects.
This compound primarily acts on the kidneys to promote diuresis through the inhibition of sodium-potassium-chloride cotransporters (NKCC2) located in the thick ascending limb of the loop of Henle. This action prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water along with these ions. The following points summarize its mechanism:
- Inhibition of Reabsorption : this compound blocks the reabsorption of sodium and chloride in the proximal and distal tubules as well as in the loop of Henle.
- Vasodilatory Effects : It induces vasodilation by increasing prostaglandin production, which contributes to its effectiveness in treating acute pulmonary edema.
- Electrolyte Excretion : Along with sodium and chloride, this compound also increases the excretion of magnesium, calcium, hydrogen, and potassium ions while decreasing uric acid excretion .
Pharmacokinetics
This compound exhibits variable bioavailability and pharmacokinetic properties that influence its therapeutic efficacy:
Parameter | Value |
---|---|
Bioavailability | 10% - 90% (average ~64% orally) |
Volume of Distribution | 0.181 L/kg (healthy), 0.140 L/kg (heart failure) |
Protein Binding | 91-99% bound to serum albumin |
Half-life | ~4 hours (oral), ~4.5 hours (IV) |
Clearance | 1.23 mL/kg/min (heart failure), 2.34 mL/kg/min (healthy) |
The drug is primarily metabolized in the kidneys and liver, with about 85% cleared renally. Approximately 50% is excreted unchanged in urine .
Therapeutic Applications
This compound is indicated for various medical conditions due to its diuretic properties:
- Congestive Heart Failure : Reduces fluid overload.
- Cirrhosis : Manages ascites by promoting diuresis.
- Hypertension : Helps lower blood pressure through fluid reduction.
- Acute Pulmonary Edema : Provides rapid relief by decreasing fluid accumulation in lungs.
Case Studies and Research Findings
Several studies highlight this compound's efficacy and safety profile:
- Heart Failure Management : A study demonstrated that this compound significantly improved symptoms in patients with acute heart failure compared to placebo .
- Pediatric Use : Research indicates that this compound is effective in managing fluid overload in pediatric patients with congenital heart defects .
- Renal Disease : this compound has been shown to enhance urine output in patients with nephrotic syndrome, aiding in symptom relief .
Adverse Effects
While this compound is generally well-tolerated, it can lead to several adverse effects:
Propriétés
IUPAC Name |
4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFCTLCJUWOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41733-55-5 (mono-hydrochloride salt) | |
Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6020648 | |
Record name | Furosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992), Solid | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/, In water, 73.1 mg/L at 30 °C, Slightly soluble in water, Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol., Soluble in methanol, acetone, dilute NaOH, Freely soluble in alkali hydroxide, 0.0731 mg/mL at 30 °C | |
Record name | SID47193739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Furosemide promotes diuresis by blocking tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle. This diuretic effect is achieved through the competitive inhibition of sodium-potassium-chloride cotransporters (NKCC2) expressed along these tubules in the nephron, preventing the transport of sodium ions from the lumenal side into the basolateral side for reabsorption. This inhibition results in increased excretion of water along with sodium, chloride, magnesium, calcium, hydrogen, and potassium ions. As with other loop diuretics, furosemide decreases the excretion of uric acid. Furosemide exerts direct vasodilatory effects, which results in its therapeutic effectiveness in the treatment of acute pulmonary edema. Vasodilation leads to reduced responsiveness to vasoconstrictors, such as angiotensin II and noradrenaline, and decreased production of endogenous natriuretic hormones with vasoconstricting properties. It also leads to increased production of prostaglandins with vasodilating properties. Furosemide may also open potassium channels in resistance arteries. The main mechanism of action of furosemide is independent of its inhibitory effect on carbonic anhydrase and aldosterone., Though both in vivo and in vitro studies have demonstrated an anticonvulsant effect of the loop diuretic furosemide, the precise mechanism behind this effect is still debated. The current study investigates the effect of furosemide on Cs-induced epileptiform activity (Cs-FP) evoked in area CA1 of rat hippocampal slices in the presence of Cs(+) (5mM) and ionotropic glutamatergic and GABAergic receptor antagonists. As this model diverges in several respects from other epilepsy models it can offer new insight into the mechanism behind the anticonvulsive effect of furosemide. The present study shows that furosemide suppresses the Cs-FP in a dose-dependent manner with a near complete block at concentrations = 1.25 mM. Because furosemide targets several types of ion transporters we examined the effect of more selective antagonists. Bumetanide (20 uM), which selectively inhibits the Na-K-2Cl co-transporter (NKCC1), had no significant effect on the Cs-FP. VU0240551 (10 uM), a selective antagonist of the K-Cl co-transporter (KCC2), reduced the ictal-like phase by 51.73 +/- 8.5% without affecting the interictal-like phase of the Cs-FP. DIDS (50 uM), a nonselective antagonist of Cl(-)/HCO3(-)-exchangers, Na(+)-HCO3(-)-cotransporters, chloride channels and KCC2, suppressed the ictal-like phase by 60.8 +/- 8.1% without affecting the interictal-like phase. At 500 uM, DIDS completely suppressed the Cs-FP. Based on these results we propose that the anticonvulsant action of furosemide in the Cs(+)-model is exerted through blockade of the neuronal KCC2 and Na(+)-independent Cl(-)/HCO3(-)-exchanger (AE3) leading to stabilization of the activity-induced intracellular acidification in CA1 pyramidal neurons., Sodium chloride reabsorption in the thick ascending limb of the loop of Henle is mediated by the Na(+)-K(+)-2Cl(-) cotransporter (NKCC2). The loop diuretic furosemide is a potent inhibitor of NKCC2. However, less is known about the mechanism regulating the electrolyte transporter. Considering the well-established effects of nitric oxide on NKCC2 activity, cGMP is likely involved in this regulation. cGMP-dependent protein kinase I (cGKI; PKGI) is a cGMP target protein that phosphorylates different substrates after activation through cGMP. We investigated the potential correlation between the cGMP/cGKI pathway and NKCC2 regulation. We treated wild-type (wt) and cGKIa-rescue mice with furosemide. cGKIa-rescue mice expressed cGKIa only under the control of the smooth muscle-specific transgelin (SM22) promoter in a cGKI deficient background. Furosemide treatment increased the urine excretion of sodium and chloride in cGKIa-rescue mice compared to that in wt mice. We analyzed the phosphorylation of NKCC2 by western blotting and immunostaining using the phosphospecific antibody R5. The administration of furosemide significantly increased the phosphorylated NKCC2 signal in wt but not in cGKIa-rescue mice. NKCC2 activation led to its phosphorylation and membrane translocation. To examine whether cGKI was involved in this process, we analyzed vasodilator-stimulated phosphoprotein, which is phosphorylated by cGKI. Furosemide injection resulted in increased vasodilator-stimulated phosphoprotein phosphorylation in wt mice. We hypothesize that furosemide administration activated cGKI, leading to NKCC2 phosphorylation and membrane translocation. This cGKI-mediated pathway could be a mechanism to compensate for the inhibitory effect of furosemide on NKCC2. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from aqueous ethanol, White to off-white crystalline powder, Fine, white to slightly yellow, crystalline powder | |
CAS No. |
54-31-9 | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | furosemide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | furosemide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furosemide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FUROSEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LXU5N7ZO5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
403 °F (decomposes) (NTP, 1992), 206 °C, 295 °C | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Furosemide, and how does this interaction lead to its diuretic effect?
A1: this compound primarily targets the Na+/K+/2Cl- cotransporter (NKCC2) located in the thick ascending limb of the loop of Henle in the kidneys. [] This cotransporter plays a crucial role in sodium, potassium, and chloride reabsorption from the urine back into the bloodstream. By inhibiting NKCC2, this compound disrupts this reabsorption process, leading to increased excretion of water, sodium, chloride, and other electrolytes in the urine, ultimately producing a potent diuretic effect. [, ] This action also disrupts the osmotic gradient in the renal medulla, further contributing to its diuretic effect. []
Q2: Does the presence of hypoalbuminemia impact the efficacy of this compound?
A2: Yes, hypoalbuminemia, a condition characterized by low levels of albumin in the blood, can affect this compound's efficacy. Albumin is a major protein responsible for binding to this compound in the plasma. [, ] In hypoalbuminemic states, a greater proportion of unbound (free) this compound is available, potentially leading to increased renal clearance and a more pronounced diuretic effect. [, ] This is particularly relevant in newborn infants who naturally have lower albumin levels compared to adults. []
Q3: How does this compound affect the renin-angiotensin-aldosterone system (RAAS)?
A3: this compound's diuretic action leads to a decrease in blood volume, which in turn activates the RAAS. [] This activation results in increased plasma renin activity (PRA) and aldosterone concentration. [] These hormonal changes aim to counteract the diuretic effect of this compound by promoting sodium and water retention in the kidneys. []
Q4: Can this compound impact pulmonary hemodynamics?
A4: Yes, this compound administration, particularly in horses, has been shown to attenuate exercise-induced pulmonary hypertension. [, ] This effect is thought to be mediated by a reduction in plasma volume and potentially through modulation of prostaglandin metabolism. [, ]
Q5: Can this compound be safely administered with aminoglycoside antibiotics?
A5: While this compound is often used concurrently with aminoglycosides, caution is warranted. In vitro studies show that this compound can precipitate in the presence of certain aminoglycosides like gentamicin sulfate and netilmicin sulfate. [] Therefore, when co-administering these drugs, separate administration or thorough flushing of intravenous lines is recommended to prevent potential complications. []
Q6: How is this compound absorbed and distributed in the body?
A6: this compound is incompletely absorbed following oral administration. [, ] Peak plasma concentrations are typically reached within one hour in both dogs and monkeys. [] The liver is a significant distribution site for this compound in dogs. []
Q7: How is this compound eliminated from the body?
A7: this compound is eliminated through both renal and nonrenal pathways. [] Approximately 50% of this compound elimination occurs via nonrenal clearance, primarily through metabolism. [] Interestingly, despite a significant contribution of nonrenal clearance, the liver doesn't play a major role in this compound metabolism in dogs. [] A portion of the drug is also excreted unchanged in the urine. [, ]
Q8: Does age affect the pharmacokinetics of this compound?
A8: Yes, age, particularly in geriatric populations, can significantly impact this compound's pharmacokinetics. [] Studies in elderly patients have shown a two-fold increase in this compound half-life compared to younger adults. [] Additionally, renal clearance and total clearance are markedly reduced in geriatric patients. [] These age-related changes necessitate dose adjustments to ensure efficacy and minimize potential toxicity in elderly patients. []
Q9: Has this compound shown efficacy in animal models of disease?
A9: Yes, this compound has demonstrated efficacy in preclinical models. In an oleic acid-induced canine model of Acute Respiratory Distress Syndrome (ARDS), continuous infusion of this compound improved lung injury scores, oxygenation, and reduced the need for positive end-expiratory pressure (PEEP). [] In an ovine model of septic acute kidney injury, this compound reversed medullary tissue hypoxia, a key pathological feature of this condition. [] These findings highlight the potential therapeutic benefits of this compound beyond its diuretic effects.
Q10: What analytical methods are commonly employed for the quantification of this compound?
A10: Various analytical methods have been developed and validated for the accurate and precise quantification of this compound in biological and pharmaceutical matrices. These include thin-layer chromatography, high-performance liquid chromatography (HPLC), and radioimmunoassay techniques. [, , ]
Q11: Does the co-administration of other drugs affect the pharmacokinetics or pharmacodynamics of this compound?
A11: Yes, this compound is known to interact with various drugs, potentially altering their pharmacokinetic and/or pharmacodynamic profiles. For instance, co-administration of this compound with hydralazine, a vasodilator, can lead to alterations in hydralazine's hypotensive effect and pharmacokinetic parameters. [] Similarly, concomitant use of this compound with certain antibiotics like cefazolin can influence cefazolin's urinary excretion. [] These findings underscore the importance of considering potential drug interactions when prescribing this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.